Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide
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Overview
Description
Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide is a synthetic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring with a trifluoromethyl group is synthesized through a series of reactions, including cyclization and trifluoromethylation.
Introduction of the Prop-2-enamide Group: The prop-2-enamide group is introduced through a reaction involving the appropriate amine and acyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit enzymes or bind to receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Rac-[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride
- Rac-(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-amine hydrochloride
Uniqueness
Rac-n-[(1r,6r)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a trifluoromethyl group and a prop-2-enamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-9(15)14-8-6-4-3-5-7(8)10(11,12)13/h2-4,7-8H,1,5-6H2,(H,14,15)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQVQJVYFIDQBT-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC=CCC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CC=CC[C@H]1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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